3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one
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Overview
Description
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an imidazolidinone ring. It is often used as an intermediate in organic synthesis and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with a suitable amine, such as dimethylamine, under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials. The process is designed to maximize the utilization of phosgene and minimize waste, making it both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it inhibits photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain . This inhibition reduces the ability of plants to convert light energy into chemical energy, making it an effective herbicide.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but has different applications and reactivity.
Uniqueness
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
78272-03-4 |
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Molecular Formula |
C10H9Cl2N3O |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-4-imino-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C10H9Cl2N3O/c1-14-5-9(13)15(10(14)16)6-2-3-7(11)8(12)4-6/h2-4,13H,5H2,1H3 |
InChI Key |
YRZFGEGIKHMEPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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